N-(3-cyanothiophen-2-yl)-4-methylbenzamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-4-methylbenzamide is a heterocyclic amide derivative that has garnered attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with a cyano group and a benzamide moiety, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological targets, contributing to their diverse applications in medicinal chemistry .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact biological target and the context of the interaction.
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways, contributing to their diverse pharmacological properties . The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-4-methylbenzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method includes reacting 2-aminothiophene-3-carbonitrile with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another heterocyclic amide with similar structural features.
4-bromo-N-(3-cyanothiophen-2-yl)benzamide: A brominated derivative with potential for different reactivity and applications.
Uniqueness
N-(3-cyanothiophen-2-yl)-4-methylbenzamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in the synthesis of novel compounds with potential biological activities and industrial applications.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-2-4-10(5-3-9)12(16)15-13-11(8-14)6-7-17-13/h2-7H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECBNEOJSLBUIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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